molecular formula C11H12BrNOS B13285801 [(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine

[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine

Cat. No.: B13285801
M. Wt: 286.19 g/mol
InChI Key: YMOVTCSXGPRQBE-UHFFFAOYSA-N
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Description

[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine is a chemical compound with the molecular formula C11H12BrNOS It is composed of a bromothiophene ring and a methylfuran ring connected by a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine typically involves the following steps:

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Furan Methylation: The furan ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

    Amine Formation: The brominated thiophene and methylated furan are then coupled using a suitable amine, such as methylamine, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol or alcohol derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine can be compared with similar compounds such as:

    [(4-Bromothiophen-2-yl)methyl][(methyl)amine]: Lacks the furan ring, which may result in different chemical and biological properties.

    [(5-Methylfuran-2-yl)methyl][(methyl)amine]: Lacks the bromothiophene ring, which may affect its reactivity and applications.

    [(4-Bromothiophen-2-yl)methyl][(2-phenylethyl)amine]: Contains a phenylethyl group instead of a methylfuran group, potentially altering its interactions and uses.

The uniqueness of this compound lies in its combination of the bromothiophene and methylfuran rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12BrNOS

Molecular Weight

286.19 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-(5-methylfuran-2-yl)methanamine

InChI

InChI=1S/C11H12BrNOS/c1-8-2-3-10(14-8)5-13-6-11-4-9(12)7-15-11/h2-4,7,13H,5-6H2,1H3

InChI Key

YMOVTCSXGPRQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC(=CS2)Br

Origin of Product

United States

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